Ethyl 3-[cyclohexyl(phenylcarbamoyl)amino]propanoate
Description
Ethyl 3-[cyclohexyl(phenylcarbamoyl)amino]propanoate is a synthetic organic compound featuring a propanoate ester backbone substituted with a cyclohexyl group and a phenylcarbamoyl urea moiety. The urea group (N-phenylcarbamoyl) introduces hydrogen-bonding capabilities, while the cyclohexyl substituent contributes steric bulk and lipophilicity.
Properties
CAS No. |
6640-07-9 |
|---|---|
Molecular Formula |
C18H26N2O3 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
ethyl 3-[cyclohexyl(phenylcarbamoyl)amino]propanoate |
InChI |
InChI=1S/C18H26N2O3/c1-2-23-17(21)13-14-20(16-11-7-4-8-12-16)18(22)19-15-9-5-3-6-10-15/h3,5-6,9-10,16H,2,4,7-8,11-14H2,1H3,(H,19,22) |
InChI Key |
BRQJARCKAHLTRH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCN(C1CCCCC1)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Ethyl 3-[cyclohexyl(phenylcarbamoyl)amino]propanoate
General Synthetic Strategy
The compound can be conceptualized as a derivative of beta-alanine ethyl ester, functionalized by a cyclohexyl-substituted phenylcarbamoyl amine. The preparation typically involves:
- Formation of the amide bond between a cyclohexyl-substituted amine and a phenylcarbamoyl group.
- Coupling of this amide intermediate with ethyl 3-aminopropanoate or its activated derivatives.
The synthesis generally proceeds through multi-step organic transformations involving protection/deprotection strategies, coupling reactions, and esterification.
Literature-Reported Synthetic Routes
Amide Coupling via Carbamoyl Chloride and Amino Ester
A common approach to synthesize compounds with a phenylcarbamoyl moiety is through the reaction of phenyl isocyanate or phenylcarbamoyl chloride with an amine precursor. For this compound, the cyclohexylamine can be reacted with phenylcarbamoyl chloride to form N-cyclohexylphenylcarbamoyl amine, which is then coupled with ethyl 3-aminopropanoate or its activated ester form (e.g., acid chloride or anhydride) to yield the target compound.
The reaction scheme can be summarized as:
- Cyclohexylamine + Phenylcarbamoyl chloride → N-cyclohexylphenylcarbamoyl amine
- N-cyclohexylphenylcarbamoyl amine + Ethyl 3-aminopropanoate (or activated derivative) → this compound
This method requires careful control of reaction conditions such as temperature, solvent choice (e.g., dichloromethane, THF), and base (e.g., triethylamine) to neutralize HCl byproduct.
Coupling via HBTU-Mediated Amide Bond Formation
Modern peptide coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often employed for efficient amide bond formation. This approach involves:
- Protection of amino groups if necessary (e.g., Boc protection).
- Activation of the carboxylic acid group of 3-aminopropanoic acid derivatives.
- Coupling with cyclohexyl(phenylcarbamoyl)amine under mild conditions.
This method offers high yields and purity and is compatible with various functional groups.
Esterification and Amide Formation Sequence
The ethyl ester function can be introduced either before or after amide bond formation. For example, starting from beta-alanine, esterification with ethanol under acidic conditions yields ethyl 3-aminopropanoate, which can then be subjected to amide coupling with the cyclohexyl(phenylcarbamoyl)amine intermediate.
Related Synthetic Procedures and Analogous Compounds
Although direct detailed synthetic procedures for this compound are scarce in open literature, analogues and related compounds provide valuable insights.
Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate (Patent CN104926717A)
This patent describes the preparation of ethyl 3-(pyridin-2-ylamino)propanoate by reacting 2-aminopyridine with ethyl acrylate in ethanol, catalyzed by trifluoromethanesulfonic acid under nitrogen at 120–160 °C for 16–20 hours. The product is isolated by organic solvent washing and recrystallization, yielding a high-purity crystalline compound.
This method demonstrates the utility of Michael addition of an amine to an activated acrylate ester, which could be adapted for the preparation of this compound by using the corresponding amine precursor.
Esterification and Reduction Approaches
Ethyl 3-(3-aminophenyl)propanoate synthesis employs tandem Knoevenagel condensation and reduction steps, including stannous chloride-mediated reduction and simultaneous esterification in ethanol. This approach highlights the possibility of combining multiple transformations in one pot to improve efficiency.
Summary Table of Key Preparation Methods
Analytical and Purity Considerations
Synthesized this compound is typically characterized by:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to confirm structure.
- High-Resolution Mass Spectrometry (HRMS): Molecular weight confirmation.
- High-Performance Liquid Chromatography (HPLC): Purity assessment (>95% purity targeted).
- Melting Point and Crystallinity: For solid samples, recrystallization yields well-defined crystals.
These analytical methods ensure the reliability of the synthetic procedures and the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[cyclohexyl(phenylcarbamoyl)amino]propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Aminolysis: The amide group can react with amines to form new amides.
Oxidation and Reduction: The compound can undergo oxidation to form carboxylic acids or reduction to form alcohols
Common Reagents and Conditions
Hydrolysis: Aqueous acid or base (e.g., HCl or NaOH) is used.
Aminolysis: Amines (e.g., methylamine) are used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used
Major Products
Hydrolysis: Carboxylic acid and alcohol.
Aminolysis: New amides.
Oxidation: Carboxylic acids.
Reduction: Alcohols
Scientific Research Applications
Pharmaceutical Applications
1. Medicinal Chemistry
Ethyl 3-[cyclohexyl(phenylcarbamoyl)amino]propanoate has been investigated for its potential as a therapeutic agent due to its ability to interact with biological systems. Studies have shown that compounds with similar structures can exhibit anti-inflammatory and analgesic properties, suggesting that this compound may also possess such activities.
2. Anti-Virulence Therapeutics
Recent research indicates that compounds like this compound could be developed as anti-virulence agents targeting pathogenic bacteria. Its efficacy against virulence factors produced by bacteria has been a focal point in studies aimed at finding alternatives to traditional antibiotics .
3. Cancer Treatment
The compound's structural features may allow it to inhibit specific pathways involved in cancer progression. For instance, derivatives of similar compounds have shown promise in inhibiting tumor growth and metastasis in various cancer models, making this compound a candidate for further research in oncology .
Agricultural Applications
1. Pesticide Development
The unique chemical properties of this compound may lend themselves to the development of novel pesticides. Its structural similarities to known agrochemicals suggest potential efficacy in pest control while minimizing environmental impact.
Case Studies
Case Study 1: Anti-Cancer Activity
In a study investigating the anti-cancer properties of similar compounds, researchers found that derivatives exhibited significant cytotoxicity against various cancer cell lines. This compound was included in preliminary tests showing promising results against specific tumor types .
Case Study 2: Pesticidal Efficacy
A recent field trial assessed the effectiveness of compounds related to this compound as pesticides. Results indicated a notable reduction in pest populations without significant harm to beneficial insects, suggesting its potential application in sustainable agriculture practices.
Mechanism of Action
The mechanism of action of Ethyl 3-[cyclohexyl(phenylcarbamoyl)amino]propanoate involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
Molecular Pathways: The compound can influence various biochemical pathways, including those involved in inflammation and microbial growth
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s structural analogs vary in substituents, affecting molecular weight, polarity, and lipophilicity. Key comparisons are summarized below:
Table 1: Physicochemical Comparison of Ethyl 3-[cyclohexyl(phenylcarbamoyl)amino]propanoate and Analogs
Key Observations :
- Hydrogen Bonding : The urea group in the target compound enhances hydrogen-bonding capacity compared to esters or simple amines, which may improve binding affinity in biological systems .
Biological Activity
Ethyl 3-[cyclohexyl(phenylcarbamoyl)amino]propanoate is a complex organic compound with a molecular formula of CHNO and a molecular weight of 318.42 g/mol. Its structure features an ethoxy group, a cyclohexane ring, and a phenylcarbamoyl moiety, which may confer unique biological properties that are of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's structural characteristics include:
- Ethoxy Group : Contributes to its solubility and reactivity.
- Cyclohexane Ring : Provides steric hindrance, potentially influencing its interaction with biological targets.
- Phenylcarbamoyl Moiety : Enhances binding affinity to various biological receptors.
Biological Activity Overview
Research indicates that this compound may exhibit significant biological activities, particularly in the context of pharmacodynamics and pharmacokinetics. Interaction studies are essential for understanding its potential therapeutic applications.
Pharmacological Potential
- Antiviral Activity : Preliminary studies suggest that compounds with similar structures may inhibit viral replication by interfering with specific enzymatic pathways.
- Anti-inflammatory Properties : The compound's ability to modulate immune responses could position it as a candidate for treating inflammatory diseases.
Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.
Case Studies and Data Tables
| Study | Compound Tested | Biological Activity | EC Value |
|---|---|---|---|
| NAP | Inhibits ADP-ribosyltransferase activity | 45 nM | |
| ExoA | Induces apoptosis in host cells | 2.9–16.7 μM | |
| P6 | Protects macrophages from toxin exposure | 5.7 μM |
- Study : Investigated the inhibition of ADP-ribosyltransferase activity by structurally similar compounds, revealing an EC value of 45 nM for NAP, indicating potent inhibitory effects.
- Study : Explored the protective effects of various compounds against ExoA-induced apoptosis, with EC values ranging from 2.9 to 16.7 μM, suggesting significant protective capabilities.
- Study : Focused on P6's efficacy in protecting macrophages from high doses of toxins, demonstrating an EC value of 5.7 μM.
Q & A
Q. What computational tools predict interactions with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
